molecular formula C16H14S2 B15074874 1-Methyl-4-({[(4-methylphenyl)thio]ethynyl}thio)benzene CAS No. 86148-27-8

1-Methyl-4-({[(4-methylphenyl)thio]ethynyl}thio)benzene

Cat. No.: B15074874
CAS No.: 86148-27-8
M. Wt: 270.4 g/mol
InChI Key: RBPVFTCBYAQCAT-UHFFFAOYSA-N
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Description

1-Methyl-4-({[(4-methylphenyl)thio]ethynyl}thio)benzene is an organic compound with a complex structure that includes a benzene ring substituted with a methyl group and a thioethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-({[(4-methylphenyl)thio]ethynyl}thio)benzene typically involves the following steps:

    Formation of the Thioethynyl Group: This step involves the reaction of 4-methylphenylthiol with an appropriate alkyne under basic conditions to form the thioethynyl group.

    Substitution on Benzene Ring: The thioethynyl group is then introduced to the benzene ring through a substitution reaction, often facilitated by a catalyst such as palladium.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-({[(4-methylphenyl)thio]ethynyl}thio)benzene can undergo various chemical reactions, including:

    Oxidation: The thioethynyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioethynyl group to a thiol or a simpler alkyl group.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Catalysts like palladium or copper are commonly employed in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and alkyl derivatives.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

1-Methyl-4-({[(4-methylphenyl)thio]ethynyl}thio)benzene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 1-Methyl-4-({[(4-methylphenyl)thio]ethynyl}thio)benzene involves its interaction with specific molecular targets. The thioethynyl group can interact with enzymes and proteins, potentially inhibiting their activity. The benzene ring and its substituents can also participate in various biochemical pathways, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-[(phenylmethyl)thio]benzene: Similar structure but with a phenylmethyl group instead of a thioethynyl group.

    1-Methyl-4-[(1-propylpentyl)thio]benzene: Contains a propylpentyl group instead of a thioethynyl group.

Uniqueness

1-Methyl-4-({[(4-methylphenyl)thio]ethynyl}thio)benzene is unique due to the presence of the thioethynyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

86148-27-8

Molecular Formula

C16H14S2

Molecular Weight

270.4 g/mol

IUPAC Name

1-methyl-4-[2-(4-methylphenyl)sulfanylethynylsulfanyl]benzene

InChI

InChI=1S/C16H14S2/c1-13-3-7-15(8-4-13)17-11-12-18-16-9-5-14(2)6-10-16/h3-10H,1-2H3

InChI Key

RBPVFTCBYAQCAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC#CSC2=CC=C(C=C2)C

Origin of Product

United States

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